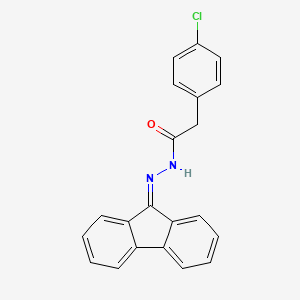
2-(4-chlorophenyl)-N'-9H-fluoren-9-ylideneacetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenyl)-N'-9H-fluoren-9-ylideneacetohydrazide is a chemical compound that has gained significant attention in scientific research. It is a fluorescent probe that is used in various biological applications, including imaging and sensing. The compound's unique properties make it an attractive option for researchers in the field of biochemistry and molecular biology.
科学的研究の応用
The compound has various scientific research applications, including:
1. Fluorescence imaging: The compound's fluorescent properties make it an ideal probe for imaging biological systems, including cells and tissues.
2. Protein labeling: The compound can be used to label proteins, which allows researchers to study protein-protein interactions and protein localization.
3. Sensing: The compound can be used as a sensor to detect various biological molecules, including metal ions and reactive oxygen species.
作用機序
The mechanism of action of 2-(4-chlorophenyl)-N'-9H-fluoren-9-ylideneacetohydrazide involves the formation of a Schiff base with amino groups in biological molecules. The compound's fluorescent properties are due to the formation of an imine bond with the amino group, resulting in a highly fluorescent product.
Biochemical and Physiological Effects
The compound has no known biochemical or physiological effects on biological systems. It is a non-toxic compound that is widely used in scientific research.
実験室実験の利点と制限
Advantages:
1. High fluorescence quantum yield: The compound has a high fluorescence quantum yield, making it an ideal probe for fluorescence imaging.
2. Non-toxic: The compound is non-toxic, making it suitable for use in biological systems.
3. Easy to synthesize: The compound is easy to synthesize, making it readily available for scientific research.
Limitations:
1. Limited solubility: The compound has limited solubility in aqueous solutions, which can limit its use in biological systems.
2. Sensitivity to pH: The compound's fluorescence properties are sensitive to pH, which can affect its use in biological systems.
3. Limited stability: The compound has limited stability, which can affect its use in long-term experiments.
将来の方向性
1. Development of new fluorescent probes: Researchers are working on developing new fluorescent probes with improved properties, including higher quantum yields and improved solubility.
2. Application in drug discovery: The compound's ability to label proteins could be used in drug discovery to identify new drug targets.
3. Development of new sensing applications: The compound's sensing properties could be used to develop new sensors for various biological molecules, including neurotransmitters and hormones.
4. Application in cancer research: The compound's fluorescent properties could be used to study the behavior of cancer cells and the effectiveness of cancer treatments.
Conclusion
2-(4-chlorophenyl)-N'-9H-fluoren-9-ylideneacetohydrazide is a unique compound that has gained significant attention in scientific research. Its fluorescent properties make it an attractive option for various biological applications, including imaging, sensing, and protein labeling. The compound's synthesis is relatively simple, and it is non-toxic, making it suitable for use in biological systems. While the compound has limitations, ongoing research is focused on developing new probes and applications that could further expand its use in scientific research.
合成法
The synthesis of 2-(4-chlorophenyl)-N'-9H-fluoren-9-ylideneacetohydrazide involves condensation of 4-chlorobenzaldehyde and 9H-fluoren-9-carboxylic acid hydrazide in the presence of acetic acid and acetic anhydride. The reaction is carried out under reflux conditions, and the resulting product is purified through recrystallization.
特性
IUPAC Name |
2-(4-chlorophenyl)-N-(fluoren-9-ylideneamino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN2O/c22-15-11-9-14(10-12-15)13-20(25)23-24-21-18-7-3-1-5-16(18)17-6-2-4-8-19(17)21/h1-12H,13H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLYAJSSWSPWNLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2=NNC(=O)CC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-N-(fluoren-9-ylideneamino)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-chlorophenyl)-4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B5144657.png)
![(2,6-dichloro-4-{[2,4-dioxo-3-(2-propyn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B5144663.png)
![N-(2,5-dimethylphenyl)-2-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5144664.png)
![(3,4-dimethoxybenzyl){[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}methylamine](/img/structure/B5144679.png)



![3-(benzyloxy)-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B5144717.png)
![N-(4-hydroxyphenyl)-3-{[methyl(propyl)amino]sulfonyl}benzamide](/img/structure/B5144721.png)
![4-[(4-methylphenyl)acetyl]morpholine](/img/structure/B5144722.png)
![2-(2-naphthyloxy)-N-(tricyclo[4.3.1.1~3,8~]undec-1-ylmethyl)acetamide](/img/structure/B5144727.png)
![2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5144730.png)
![11-(3-bromo-4,5-dimethoxyphenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5144749.png)
![2-phenylethyl 2-methyl-4-[4-(methylthio)phenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5144756.png)